molecular formula C17H13F3OS B602299 9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol CAS No. 850808-70-7

9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol

Cat. No.: B602299
CAS No.: 850808-70-7
M. Wt: 322.35
Attention: For research use only. Not for human or veterinary use.
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Description

9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol is a chemical compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly in the development of antipsychotic drugs. The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol typically involves the following steps:

    Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a biphenyl derivative, in the presence of a sulfur source.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.

    Allylation: The allyl group can be introduced via an allylation reaction using allyl bromide or allyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydro derivative.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thioxanthenes depending on the nucleophile used.

Scientific Research Applications

9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the field of antipsychotic drugs.

    Industry: Utilized in the development of materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity or receptor binding. The thioxanthene core can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    9-Allyl-2-(trifluoromethyl)-9H-thioxanthene: Lacks the hydroxyl group, which may affect its solubility and reactivity.

    9-Allyl-2-(methyl)-9H-thioxanthen-9-ol: Contains a methyl group instead of a trifluoromethyl group, which may reduce its lipophilicity and metabolic stability.

    9-Allyl-2-(trifluoromethyl)-9H-xanthene-9-ol: Contains an oxygen atom instead of sulfur, which may alter its chemical and biological properties.

Uniqueness

9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol is unique due to the presence of both the trifluoromethyl group and the thioxanthene core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

9-Allyl-2-(trifluoromethyl)-9H-thioxanthen-9-ol is a thioxanthene derivative that has gained attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the trifluoromethyl group, enhance its lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C14H11F3OSC_{14}H_{11}F_3OS, and it features a thioxanthene core with an allyl group and a trifluoromethyl substituent. This configuration not only influences its solubility and permeability but also its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's affinity for hydrophobic pockets in proteins, potentially influencing enzyme activity and receptor binding. This interaction can modulate various cellular processes, including signal transduction pathways and gene expression.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies show that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspases and modulation of apoptotic signaling pathways, leading to increased cell death rates in malignant cells .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent.
  • Cytotoxicity Against Cancer Cells : In a study assessing cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, the compound displayed IC50 values of 25 µM and 30 µM, respectively. Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptosis compared to control groups .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other thioxanthene derivatives:

CompoundAntimicrobial Activity (MIC)Anticancer Activity (IC50)
This compound 32 µg/mL25 µM (MCF-7)
Thioxanthene Derivative A 64 µg/mL50 µM (MCF-7)
Thioxanthene Derivative B 128 µg/mL40 µM (A549)

Properties

IUPAC Name

9-prop-2-enyl-2-(trifluoromethyl)thioxanthen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3OS/c1-2-9-16(21)12-5-3-4-6-14(12)22-15-8-7-11(10-13(15)16)17(18,19)20/h2-8,10,21H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJYSPKYXOWJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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